Mecoprop-2,4,4-trimethylpentyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

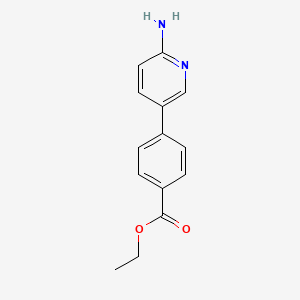

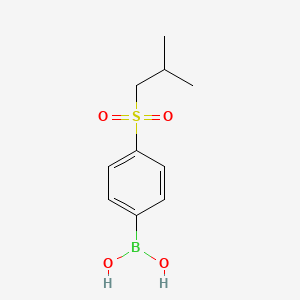

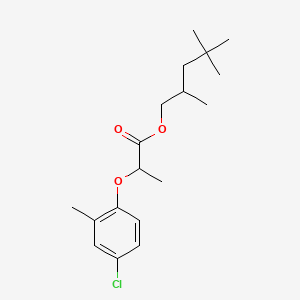

Mecoprop-2,4,4-trimethylpentyl ester is a compound with the molecular formula C18 H27 Cl O3 and a molecular weight of 326.86 . It is categorized under herbicides and metabolites .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18 H27 Cl O3 . This indicates that the molecule is composed of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general undergo certain types of reactions. For instance, they can undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .Scientific Research Applications

Synthesis Methodology and Kinetics

Mecoprop methyl ester, a derivative of Mecoprop, has been synthesized using solid-liquid phase transfer catalysis, leveraging potassium carbonate as a mild base and toluene as a solvent. Remarkably, this method resulted in a high conversion rate (95%) and excellent selectivity for the Mecoprop ester. The process also involved the development of a new kinetic model, considering one liquid and two solid co-products, providing valuable insight into the reaction mechanism and kinetics (Yadav & Deshmukh, 2017).

Environmental Impact and Remediation

Photocatalytic Decomposition

Mecoprop has been extensively utilized as a herbicide, leading to potential water contamination and health hazards. Research indicates that its photocatalytic decomposition in aqueous suspensions containing titanium dioxide (TiO2) can result in complete mineralization. The study explored the intermediates formed during this process and proposed reaction pathways, offering a potential solution for mitigating water contamination issues associated with Mecoprop (Topalov et al., 2000).

Subsurface Attenuation and Persistence

Mecoprop is a prominent indicator of pollution, particularly from municipal solid waste landfills, due to its frequent detection in landfill leachate. It exhibits considerable persistence in the subsurface, primarily due to its water solubility and limited retardation by sorption processes. This review paper underscores the significance of understanding the processes contributing to Mecoprop attenuation in the subsurface, especially biodegradation mechanisms, to assess its fate and potential environmental impact (Buss et al., 2006).

Biodegradation and Microbial Interactions

Microbial Degradation and Gene Analysis

The persistence of Mecoprop in agricultural soils and groundwater poses environmental challenges. Studies have identified bacterial strains capable of degrading Mecoprop and related herbicides, providing insights into the genetic components involved in this process. These findings are crucial for understanding the microbial interactions with Mecoprop and devising strategies for its bioremediation (Smejkal et al., 2001).

Industrial Applications and Treatment Technologies

Bioreactor Technology for Herbicide Treatment

The presence of Mecoprop and other herbicides in water bodies, due to their high solubility and persistence, calls for effective treatment methods. Membrane bioreactor (MBR) technology has been explored for treating these herbicides in wastewater. This method demonstrates significant potential for degrading toxic herbicides, presenting an efficient and environmentally friendly solution (Ghoshdastidar & Tong, 2013).

Safety and Hazards

While specific safety and hazard information for Mecoprop-2,4,4-trimethylpentyl ester is not available, it’s important to handle all chemicals with care and follow safety guidelines. A Safety Data Sheet (SDS) would provide comprehensive information about the potential hazards of this compound and appropriate safety precautions .

properties

IUPAC Name |

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKSMZTTHUJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)